![molecular formula C21H29FN4O2 B2544522 1-(2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one CAS No. 1251625-08-7](/img/structure/B2544522.png)
1-(2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one
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Description
1-(2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H29FN4O2 and its molecular weight is 388.487. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into the synthesis of molecules structurally similar to eperezolid has shown that certain derivatives exhibit significant antimicrobial activities. Specifically, compounds have demonstrated high anti-Mycobacterium smegmatis activity, indicating potential for combating bacterial infections (Yolal et al., 2012). Further studies on fluoroquinolone-based 4-thiazolidinones have also highlighted their antimicrobial properties, suggesting a potential route for developing new antibacterial and antifungal agents (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Activities
Compounds derived from the imidazolyl acetic acid structure have been evaluated for their anti-inflammatory and analgesic activities. Some of these derivatives have shown significant effectiveness in reducing carrageenan-induced rat paw edema, indicating potential as anti-inflammatory agents. They also displayed analgesic activity in albino mice, suggesting their utility in pain management (Khalifa & Abdelbaky, 2008).
Biological Evaluation and Molecular Docking Studies
A variety of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides have been synthesized and characterized, demonstrating significant antimicrobial activity against various bacterial and fungal strains. Furthermore, these compounds have shown promising results in cytotoxicity studies against human colorectal cell lines (HCT116), highlighting their potential in anticancer drug development. Molecular docking studies have provided insights into their binding efficacy to the active site of cyclin-dependent kinase-8, suggesting a mechanism for their anticancer activity (Yadav et al., 2017).
properties
IUPAC Name |
1-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c22-17-6-8-19(9-7-17)26-15-14-25(21(26)28)16-20(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h6-9,18H,1-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXBEOFLTURQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one |
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